molecular formula C21H22ClN3 B608094 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine CAS No. 10024-04-1

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine

Cat. No. B608094
CAS RN: 10024-04-1
M. Wt: 351.87
InChI Key: HWVGHNPHUXRFSK-UHFFFAOYSA-N
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Description

IND45193 is an antiprion agent that acts by reducing PrP(Sc) levels in dividing and stationary-phase cells.

Scientific Research Applications

Malaria Chemotherapy

A 4-aminoquinoline derivative related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine demonstrated curative activity against chloroquine-resistant malaria parasites. This compound is identified for preclinical development as a blood schizonticidal agent, showing promise in both in vitro and in vivo experimental malaria models (Dola et al., 2016).

Histamine H4 Receptor Inverse Agonists

Research on histamine H4 receptor (H4R) led to the discovery of quinazoline-containing H4R compounds, which are potent human H4R inverse agonists. Notably, these compounds also show considerable affinity for the human histamine H1 receptor (H1R), representing a novel class of dual action H1R/H4R ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).

Psychopharmacological Activity

A derivative of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine demonstrated significant antidepressant activity in a study. This compound, among others synthesized, was found to be effective in reducing immobility time in a depression model, indicating its potential as an antidepressant agent (de et al., 2019).

Antimicrobial Studies

Compounds related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine were synthesized and evaluated for their antimicrobial properties. Many of these compounds exhibited significant antibacterial and antifungal activity, comparing favorably with standard treatments (Nayak et al., 2019).

Src Kinase Inhibition

In a study focusing on Src inhibitory activity, a series of compounds related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine were synthesized. One particular derivative, SKS-927, showed potent Src inhibitory activity, indicating its potential in targeted cancer therapy (Boschelli et al., 2007).

properties

CAS RN

10024-04-1

Product Name

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine

Molecular Formula

C21H22ClN3

Molecular Weight

351.87

IUPAC Name

(6-Chloro-naphthalen-1-yl)-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine

InChI

InChI=1S/C21H22ClN3/c1-24-11-13-25(14-12-24)19-8-6-18(7-9-19)23-21-4-2-3-16-15-17(22)5-10-20(16)21/h2-10,15,23H,11-14H2,1H3

InChI Key

HWVGHNPHUXRFSK-UHFFFAOYSA-N

SMILES

CN1CCN(C2=CC=C(NC3=C4C=CC(Cl)=CC4=CC=C3)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IND45193;  IND-45193;  IND 45193; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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